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Introduction

The integration of the human immunodeficiency virus type 1 (HIV-1) genome into the host cell's

DNA is a critical step in the viral life cycle, establishing a stable, persistent infection. This

integrated provirus serves as a template for the production of new viral particles and is the

primary reason for the lifelong nature of HIV-1 infection, forming the basis of the latent viral

reservoir. Accurate quantification of this integrated HIV-1 DNA is paramount for researchers

and drug development professionals working to understand HIV-1 pathogenesis, evaluate the

efficacy of antiretroviral therapies (ART), and develop curative strategies. This document

provides a detailed overview and protocol for the quantification of integrated HIV-1 DNA using a

nested quantitative PCR (qPCR) approach, primarily focusing on the widely utilized Alu-gag

PCR method.[1][2][3]

Principle of the Assay

The Alu-gag nested PCR assay is a highly sensitive and specific method designed to

selectively quantify integrated HIV-1 DNA, distinguishing it from unintegrated viral DNA forms.

[1][2] The principle relies on a two-step PCR amplification.

The first step involves a conventional PCR that uses a forward primer targeting the highly

abundant human Alu repeat elements and a reverse primer specific to the HIV-1 gag gene.[1]

[4] Since Alu elements are dispersed throughout the human genome, exponential amplification

will only occur when the HIV-1 provirus is integrated into the host DNA, bringing an Alu
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sequence in proximity to the gag gene.[2][5] Unintegrated HIV-1 DNA will only be amplified

linearly, generating a minimal background signal.[1][4]

The second step is a quantitative real-time PCR (qPCR) that uses primers and a fluorescently

labeled probe specific to a region within the HIV-1 long terminal repeat (LTR), which is nested

within the amplicon generated in the first PCR step.[4][6] This nested approach significantly

enhances the specificity and sensitivity of the assay.[1][6] By running a parallel reaction in the

first step with only the HIV-1 gag primer, the background signal from unintegrated DNA can be

estimated and subtracted from the final quantification.[4][7]

Data Presentation
Table 1: Primers and Probes for Alu-gag Nested qPCR

Primer/Probe Name Sequence (5' to 3') Target Reference

1st Round PCR

Alu Forward
GCCTCCCAAAGTGC

TGGGATTACAG
Human Alu repeat [4]

Gag Reverse
GTTCCTGCTATGTC

ACTTCC
HIV-1 gag gene [4]

2nd Round qPCR

R-U5 Forward
TTAAGCCTCAATAAA

GCTTGCC

HIV-1 LTR (R-U5

region)
[4]

U5 Reverse
GTTCGGGCGCCACT

GCTAGA
HIV-1 LTR (U5 region) [4]

LTR Probe
CCAGAGTCACACAA

CAGACGGGCACA
HIV-1 LTR [4]

Table 2: Representative Thermal Cycling Conditions
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PCR Step Round
Temperatur
e (°C)

Time Cycles Reference

Initial

Denaturation
1st 94 2 min 1 [8]

Denaturation 1st 94 30 sec 15-20 [2][8]

Annealing 1st 55 30 sec [8]

Extension 1st 72 3 min [8]

Final

Extension
1st 72 5 min 1 [8]

Initial

Denaturation
2nd 95 5 min 1 [7]

Denaturation 2nd 95 15 sec 45 [7]

Annealing/Ext

ension
2nd 60 1 min [7]

Table 3: Assay Performance Characteristics

Parameter Value Reference

Sensitivity
Down to 6 proviruses within

50,000 cell equivalents
[9][10]

Quantification Range Spans 5 log10 provirus copies [9][10]

Detected Fraction
Approximately 10% of total

integration events
[5][11]

Experimental Protocols
1. Genomic DNA Extraction

High-quality genomic DNA (gDNA) is crucial for accurate quantification.
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Isolate gDNA from patient peripheral blood mononuclear cells (PBMCs) or cultured cells

using a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue kit).

Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric

method for higher accuracy.

Assess the purity of the gDNA by measuring the A260/A280 ratio, which should be between

1.8 and 2.0.

2. First Round PCR (Alu-gag PCR)

This step selectively amplifies the junction between integrated HIV-1 DNA and the host

genome. To account for background from unintegrated DNA, set up parallel reactions: one with

both Alu and gag primers (Alu-gag) and one with only the gag primer (gag-only).[4]

Prepare a master mix for the first-round PCR as specified in the chosen protocol. A

representative reaction setup is provided below.

For patient samples, it is recommended to use an input of 1-2 HIV DNA copies per well to

optimize for Poisson distribution-based analysis.[7] For cell cultures, a starting amount of 10

DNA copies per reaction can be used.[7]

Perform a minimum of 20 replicates for the gag-only background control and 40 replicates

for the Alu-gag reaction to ensure statistical power.[7]

Run the PCR using the cycling conditions outlined in Table 2.

3. Second Round qPCR (Nested LTR-based qPCR)

This step quantifies the product from the first-round PCR.

Prepare a qPCR master mix containing primers and a probe specific for the HIV-1 LTR

region.

Use a small volume (e.g., 2 µl) of the first-round PCR product as the template for the

second-round qPCR.[7]

Run the qPCR using the appropriate cycling conditions (see Table 2).
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Include a standard curve of a known concentration of HIV-1 DNA to enable absolute

quantification.

4. Data Analysis

The quantification of integrated HIV-1 DNA can be performed using Poisson statistics, which

analyzes the number of positive and negative PCR replicates to estimate the initial number

of integrated proviruses.[5]

The signal from the gag-only control reactions is used to establish a threshold to distinguish

true positive signals in the Alu-gag reactions from background noise generated by linear

amplification of unintegrated DNA.[5]

Specialized software or Excel templates are often used to perform the Poisson calculations

and determine the number of integrated HIV-1 DNA copies per million cells.[7]
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Caption: Experimental workflow for the quantification of integrated HIV-1 DNA using Alu-gag

nested qPCR.
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Caption: Principle of selective amplification in Alu-gag PCR.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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